molecular formula C23H15F3O2S B2391240 Phenyl[3-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)-1-benzofuran-2-yl]methanone CAS No. 338423-80-6

Phenyl[3-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)-1-benzofuran-2-yl]methanone

Cat. No.: B2391240
CAS No.: 338423-80-6
M. Wt: 412.43
InChI Key: SWGMTFSATQTFSY-UHFFFAOYSA-N
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Description

Phenyl[3-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)-1-benzofuran-2-yl]methanone is a complex organic compound that features a benzofuran core substituted with a phenyl group and a trifluoromethylphenylsulfanyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl[3-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)-1-benzofuran-2-yl]methanone typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Benzofuran Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Phenyl Group: This step often involves Friedel-Crafts acylation or alkylation reactions.

    Attachment of the Trifluoromethylphenylsulfanyl Group: This can be done using nucleophilic substitution reactions where a trifluoromethylphenylsulfanyl halide reacts with a suitable nucleophile.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Phenyl[3-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)-1-benzofuran-2-yl]methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Phenyl[3-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)-1-benzofuran-2-yl]methanone has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Phenyl[3-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)-1-benzofuran-2-yl]methanone involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s ability to interact with biological targets, potentially affecting pathways involved in disease processes. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Phenyl[3-(phenylsulfanyl)methyl-1-benzofuran-2-yl]methanone: Lacks the trifluoromethyl group.

    Phenyl[3-({[4-(trifluoromethyl)phenyl]sulfanyl}methyl)-1-benzofuran-2-yl]methanone: Similar structure but with a different position of the trifluoromethyl group.

Uniqueness

Phenyl[3-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)-1-benzofuran-2-yl]methanone is unique due to the presence of the trifluoromethyl group, which can significantly alter its chemical and biological properties compared to similar compounds. This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

IUPAC Name

phenyl-[3-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]-1-benzofuran-2-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15F3O2S/c24-23(25,26)16-9-6-10-17(13-16)29-14-19-18-11-4-5-12-20(18)28-22(19)21(27)15-7-2-1-3-8-15/h1-13H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWGMTFSATQTFSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)CSC4=CC=CC(=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15F3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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